4-(Diethylamino)cyclohexanone
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Overview
Description
4-(Diethylamino)cyclohexanone is a chemical compound that contains a total of 31 bonds: 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 31 atoms: 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The compound contains a six-membered ring, a ketone (aliphatic), and a tertiary amine (aliphatic) .Scientific Research Applications
Catalytic Applications
4-(Diethylamino)cyclohexanone, as a cyclohexanone derivative, has been explored for its potential in catalytic processes. For example, cyclohexanone itself is identified as a critical intermediate in the chemical industry for the manufacture of polyamides. Research highlights the development of highly active catalysts, such as Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4), which promote the selective formation of cyclohexanone from phenol under mild conditions, achieving high conversion and selectivity rates (Wang et al., 2011). Additionally, composite catalytic systems comprising Pd/C-heteropoly acid have demonstrated the capability to convert phenol to cyclohexanone with high efficiency, underscoring the synergetic effects enhancing catalytic performance (Liu et al., 2019).
Chemical Synthesis
The chemical versatility of cyclohexanone derivatives, including this compound, is evident in their use for synthesizing various compounds. For instance, the preparation of basic carbamates of 4-hydroxyanisole from such derivatives showcases an innovative approach to developing prodrugs that release active drugs at specific physiological pH levels through intramolecular cyclization-elimination reactions, demonstrating a non-enzymatic method for drug activation (Saari et al., 1990).
Materials Science
In materials science, derivatives of 2,6-bis(4-azidobenzylidene) cyclohexanone are used as photosensitizers in photoresists, contributing to the development of photolithographic processes for semiconductor manufacturing. These compounds' thermal stability, crucial for their function in photoresists, can be influenced by the formulation, with unsaturated materials potentially reducing their stability (Pryde, 1986).
Organic Chemistry
The field of organic chemistry benefits from the use of cyclohexanone derivatives in facilitating the synthesis of complex molecules. For example, they participate in one-pot multicomponent reactions to produce densely functionalized 4H-chromene derivatives, highlighting their role in creating compounds with medicinal potential through atom-economical processes (Boominathan et al., 2011).
Mechanism of Action
Target of Action
Cyclohexanone, a similar compound, has been found to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae
Biochemical Pathways
Cyclohexane, a related compound, is known to be a natural constituent of crude petroleum and its degradation pathway has been studied . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data for a similar compound, 4-(dimethylamino)cyclohexanone, suggests that it may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Properties
IUPAC Name |
4-(diethylamino)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-11(4-2)9-5-7-10(12)8-6-9/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZZXVRVDSDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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